molecular formula C7H11N3O B6749152 N,4,5-trimethyl-1H-pyrazole-3-carboxamide

N,4,5-trimethyl-1H-pyrazole-3-carboxamide

Cat. No.: B6749152
M. Wt: 153.18 g/mol
InChI Key: MKWFBLOVDPDHNR-UHFFFAOYSA-N
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Description

N,4,5-trimethyl-1H-pyrazole-3-carboxamide is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are five-membered rings containing two adjacent nitrogen atoms. This compound is characterized by its three methyl groups attached to the pyrazole ring and a carboxamide group at the third position. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,4,5-trimethyl-1H-pyrazole-3-carboxamide typically involves the cyclization of appropriate precursors. One common method is the reaction of 3,4,5-trimethylpyrazole with an appropriate carboxamide precursor under acidic or basic conditions. The reaction conditions often involve heating the mixture to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N,4,5-trimethyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce amines .

Scientific Research Applications

Chemistry

N,4,5-trimethyl-1H-pyrazole-3-carboxamide is used as a building block in organic synthesis.

Biology and Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. Pyrazole derivatives are known for their anti-inflammatory, analgesic, and anticancer activities. Research is ongoing to investigate the specific biological activities of this compound .

Industry

The compound is used in the development of new materials and as a catalyst in various industrial processes. Its stability and reactivity make it suitable for applications in polymer chemistry and material science .

Mechanism of Action

The mechanism of action of N,4,5-trimethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the derivatives used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,4,5-trimethyl-1H-pyrazole-3-carboxamide stands out due to its specific substitution pattern, which imparts unique reactivity and biological properties. The presence of the carboxamide group enhances its potential for forming hydrogen bonds, increasing its utility in medicinal chemistry .

Properties

IUPAC Name

N,4,5-trimethyl-1H-pyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O/c1-4-5(2)9-10-6(4)7(11)8-3/h1-3H3,(H,8,11)(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKWFBLOVDPDHNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NN=C1C(=O)NC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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